
1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazoles are a class of organic compounds that have been studied for various applications . They are typically synthesized through a Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .
Synthesis Analysis
The synthesis of 1H-indazoles involves a Rh(III)-catalyzed, hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanols, provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 1H-indazoles is complex and involves a Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include a Rh(III)-catalyzed, hydrazine-directed C–H functionalization pathway . This [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, provides a new pathway to prepare diverse 1H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-indazoles are not specifically mentioned in the available literature .Scientific Research Applications
Synthesis and Analytical Applications
1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea derivatives have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis, indicating their utility in pharmacokinetic studies. For example, a deuterium-labeled analogue of AR-A014418, which is structurally related, was synthesized to aid in drug absorption and distribution studies due to its high chemical and isotopic purity (Liang et al., 2020).
Radiolabeled Compounds for PET Studies
Compounds structurally similar to 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea, such as AR-A014418, have been radiolabeled for potential use in positron emission tomography (PET) studies. These efforts aim to explore the distribution and pharmacodynamics of these compounds, although challenges in brain penetration have limited their application in cerebral PET studies (Vasdev et al., 2005).
Natural Source Derivatives and Structural Analysis
Derivatives of 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea have been isolated from natural sources such as Pentadiplandra brazzeana, with some compounds reported for the first time from a natural source. These findings contribute to the understanding of the chemical diversity and potential biological activities of natural products (Tsopmo et al., 1999).
Antitumor Activities
Certain indole derivatives containing 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea frameworks have been developed with potential antitumor activities. These compounds were synthesized with variations to explore their in-vitro tumor cell-growth inhibition properties, highlighting the compound's relevance in medicinal chemistry and oncology research (Farghaly, 2010).
Dual Chemosensors
Research has also explored the use of 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea derivatives as chemosensors. A study demonstrated the synthesis of a compound acting as a dual chemosensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This application underscores the versatility of such compounds in chemical sensing and analytical applications (Roy et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-6-4-5-12(9-13)10-19-17(21)20-16-11-18-15-8-3-2-7-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXTYDBLXJVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)

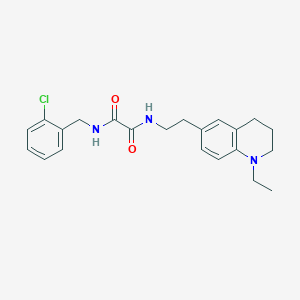
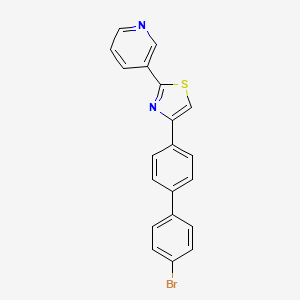
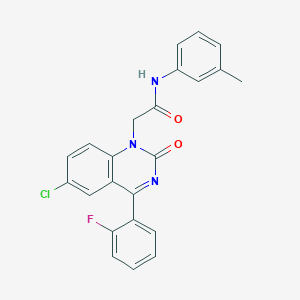
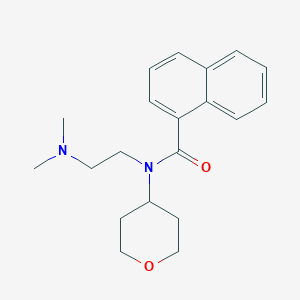
![7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2969855.png)
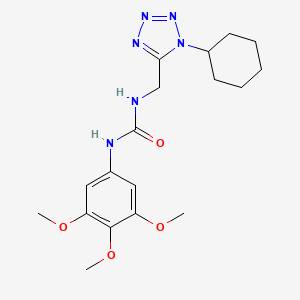

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)